(3aR,6aS)-6'-chloro-5-cycloheptyl-7'-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
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Overview
Description
(3aR,6aS)-6’-chloro-5-cycloheptyl-7’-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of (3aR,6aS)-6’-chloro-5-cycloheptyl-7’-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves multiple stepsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Reagents and Conditions: Common reagents include acids, bases, and specific catalysts, with conditions varying based on the desired reaction.
Major Products: The major products depend on the type of reaction, but can include various substituted derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
(3aR,6aS)-6’-chloro-5-cycloheptyl-7’-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Compared to other similar compounds, (3aR,6aS)-6’-chloro-5-cycloheptyl-7’-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
- (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- (3AR,4S,6AS)-5-benzyl-4-hydroxydihydro-3AH-spiro[[1,3]dioxolo[4,5-C]pyrrole-2,1’-cyclohexan]-6(6AH)-one .
These compounds share some structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C24H30ClN3O3S |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
(3aR,6aS)-6'-chloro-5-cycloheptyl-7'-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C24H30ClN3O3S/c1-13-16(25)10-9-15-20(13)26-23(31)24(15)19-18(17(27-24)11-12-32-2)21(29)28(22(19)30)14-7-5-3-4-6-8-14/h9-10,14,17-19,27H,3-8,11-12H2,1-2H3,(H,26,31)/t17?,18-,19+,24?/m1/s1 |
InChI Key |
RWLMVTDXBKNRST-PYQXHLOTSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCSC)C(=O)N(C4=O)C5CCCCCC5)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CCSC)C(=O)N(C4=O)C5CCCCCC5)Cl |
Origin of Product |
United States |
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